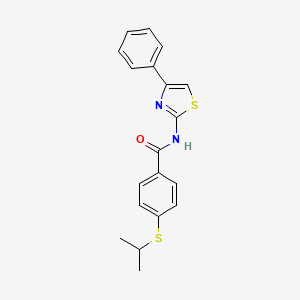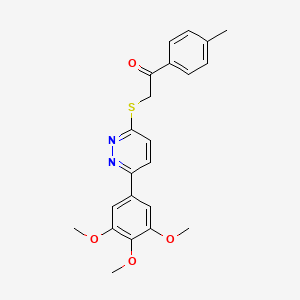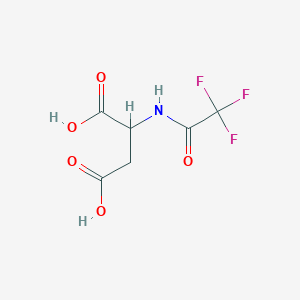
N-(Trifluoroacetyl)-dl-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)-dl-aspartic acid, commonly referred to as TFA-DL-Asp, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of aspartic acid and is commonly used as a substrate for the study of enzymes such as aspartate transaminase and aspartate aminotransferase.
科学的研究の応用
1. Intermediate in Biosynthesis of Amino Acids
N-(Trifluoroacetyl)-dl-aspartic acid is an important intermediate in the biosynthesis of essential amino acids such as L-lysine, L-threonine, and L-methionine. This has been demonstrated through the synthesis of the trifluoroacetate salt of aspartic acid β-semialdehyde, highlighting its relevance in biochemical pathways (Tudor, Lewis, & Robins, 1993).
2. Role in Synthesis of β-Heteroaryl Substituted-α-Amino Acids
The compound has been used in the synthesis of azatryptophane derivatives and other β-heteroaryl substituted-α-amino acids, showcasing its versatility in the creation of novel amino acid structures (Svete, Stanovnik, & Tiŝler, 1994).
3. Application in Photocatalysis
Research has also explored the use of amino acids, including dl-aspartic acid, in constructing advanced materials for photocatalysis. This includes the development of flower-like heterojunction photocatalysts for environmental applications, such as the degradation of pollutants (Zhou, Zhong, Shen, & Yao, 2019).
4. Involvement in Neurochemistry
N-(Trifluoroacetyl)-dl-aspartic acid derivatives have been studied in the context of neurochemistry, particularly in relation to neurotransmission and the metabolic functioning of the nervous system. This includes investigations into the biochemistry of compounds like N-acetyl aspartate, which plays a role in the nervous system (Truckenmiller, Namboodiri, Brownstein, & Neale, 1985).
5. Contribution to Optical Resolution of Amino Acids
It has been utilized in the optical resolution of amino acids, demonstrating its role in the separation and identification of specific amino acid enantiomers. This is crucial in the study of chiral molecules and their applications in various fields including pharmaceuticals (Yamauchi, Sakurai, & Nakahara, 1977).
特性
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFULCXLYCSQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetyl)-dl-aspartic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

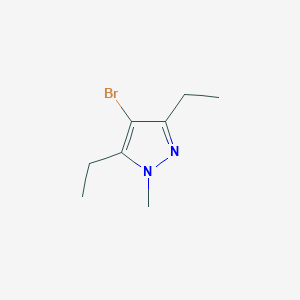

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
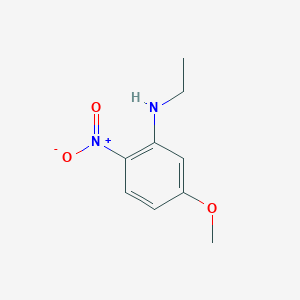
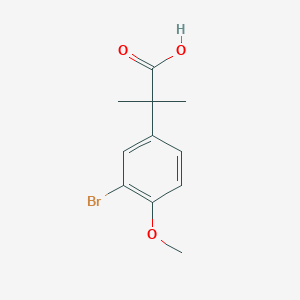
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)


